molecular formula C8H11NO2 B8607847 3-Ethoxy-2-methoxy-pyridine

3-Ethoxy-2-methoxy-pyridine

Cat. No.: B8607847
M. Wt: 153.18 g/mol
InChI Key: KPDCZLPRTABGFY-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxy-pyridine is a pyridine derivative featuring ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) substituents at the 3- and 2-positions of the pyridine ring, respectively. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. Pyridine derivatives with alkoxy groups are often utilized as intermediates in cross-coupling reactions, drug candidates, or protective group strategies due to their electronic and steric modulation of the aromatic ring .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing ethoxy and methoxy groups into pyridine rings?

  • Methodology : Nucleophilic substitution is a primary method. For example, alkoxy groups can be introduced via reaction of halogenated pyridines (e.g., 3-chloropyridine derivatives) with sodium ethoxide or methoxide under basic conditions (K₂CO₃ or NaH). Protecting groups may be required to prevent undesired substitutions .
  • Example : 3-Chloro-2-(4-methoxybenzyloxy)pyridine is synthesized by reacting 3-chloropyridine with 4-methoxybenzyl alcohol in the presence of K₂CO₃ .

Q. How can 3-Ethoxy-2-methoxy-pyridine be purified after synthesis?

  • Methodology : Use column chromatography (silica gel, eluents like hexane/ethyl acetate) or recrystallization (solvents: ethanol/water mixtures). Monitor purity via TLC or HPLC .

Q. What spectroscopic methods confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm; pyridine ring protons split based on substitution pattern) .
  • IR : Detect C-O-C stretches (~1100–1250 cm⁻¹) and aromatic C-H stretches .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy/methoxy groups) .

Advanced Research Questions

Q. How can conflicting spectroscopic data across studies be resolved?

  • Methodology :

  • Compare data under identical conditions (solvent, temperature).
  • Validate using computational tools (e.g., DFT calculations for NMR chemical shifts) .
  • Cross-reference with X-ray crystallography if single crystals are available .

Q. What role do steric and electronic effects play in substitution reactions of this compound?

  • Analysis :

  • Steric Effects : Bulky substituents (e.g., 4-methoxybenzyloxy in ) hinder reactions at adjacent positions.
  • Electronic Effects : Methoxy groups act as electron-donating substituents, directing electrophiles to meta/para positions .

Q. How can computational modeling predict the reactivity of this compound derivatives?

  • Methodology :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking : Assess binding affinities for biological targets (e.g., enzymes in drug discovery) .

Q. What strategies optimize the design of this compound derivatives for biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with fluorinated groups) and evaluate cytotoxicity or receptor binding .
  • In Silico Screening : Use virtual libraries to prioritize derivatives with favorable ADMET properties .

Q. How is regioselectivity analyzed in electrophilic substitution reactions of substituted pyridines?

  • Methodology :

  • Use directing groups (e.g., methoxy in 2-position directs electrophiles to 5-position).
  • Monitor reaction outcomes via LC-MS or GC-MS to quantify product ratios .

Q. Data Contradiction Analysis

Example Scenario : Conflicting reports on the stability of this compound under acidic conditions.

  • Resolution Steps :
    • Replicate experiments using standardized protocols (pH, temperature).
    • Characterize degradation products via HPLC-MS.
    • Compare with computational degradation pathways (e.g., using Cheminformatics tools) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Ethoxy-2-methoxy-pyridine with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-ethoxy, 2-methoxy C₈H₁₁NO₂ 153.18 Intermediate for drug synthesis; modulates ring electronics Inferred
2-Chloro-6-methoxypyridin-3-amine 2-Cl, 6-methoxy, 3-NH₂ C₆H₇ClN₂O 158.59 Pharmaceutical intermediate; NH₂ enables functionalization
3-Iodo-2-methoxy-5-methylpyridine 3-I, 2-methoxy, 5-CH₃ C₇H₈INO 249.05 Cross-coupling reactions (e.g., Suzuki); iodine enhances reactivity
3-Methoxy-2-picoline 3-methoxy, 2-CH₃ C₇H₉NO 123.15 Solubility modifier; used in agrochemical synthesis
6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine 6-Cl, 2-F, 3-OCH₂OCH₃ C₇H₇ClFNO₂ 191.59 Protective group strategy; methoxymethoxy enhances stability
3-Amino-2-methoxy-4-methylpyridine 3-NH₂, 2-methoxy, 4-CH₃ C₇H₁₀N₂O 138.17 Bioactive molecule; NH₂ group supports drug candidacy

Electron-Donating vs. Electron-Withdrawing Groups

  • This compound : Both ethoxy and methoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution. Ethoxy’s larger size may confer greater steric hindrance compared to methoxy, influencing regioselectivity in reactions .
  • 2-Chloro-6-methoxypyridin-3-amine : Chlorine (electron-withdrawing) and methoxy (electron-donating) create electronic asymmetry, making the NH₂ group nucleophilic for derivatization in drug synthesis .

Steric and Protective Group Strategies

  • 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine : The methoxymethoxy (–OCH₂OCH₃) group acts as a protective moiety, preventing undesired reactivity at the 3-position during multi-step syntheses. This contrasts with this compound, where ethoxy is less commonly used as a protective group .

Research Findings and Gaps

  • Key Applications: Ethoxy/methoxy pyridines are understudied compared to chloro or amino derivatives. However, their dual alkoxy groups may improve solubility and reduce toxicity in drug design .
  • Data Limitations : Direct experimental data (e.g., NMR, solubility) for this compound are absent in the evidence. Analogous compounds suggest logP values ~1.5–2.5, suitable for CNS drug candidates.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-ethoxy-2-methoxypyridine

InChI

InChI=1S/C8H11NO2/c1-3-11-7-5-4-6-9-8(7)10-2/h4-6H,3H2,1-2H3

InChI Key

KPDCZLPRTABGFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-3-ethoxy-pyridine (3.0 g, 19.0 mmol, 1.0 equiv) and sodium methoxide (8.8 mL, 47.5 mmol, 2.5 equiv, 5.4 M solution in methanol) was heated to 100° C. under microwave irradiation for 20 min. The crude reaction mixture was poured into water (100 mL) and extracted with dichloromethane (3×100 mL). The combined organic phases were dried over MgSO4 and the solvent removed by evaporation under reduced pressure to yield 2.75 g (95%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.40 (t, J=7.0 Hz, 3H), 3.94 (s, 3H), 4.02 (q, J=7.0 Hz, 2H), 6.75 (dd, J=7.8 Hz, J=5.0 Hz, 1H), 6.96 (dd, J=7.8 Hz, J=1.5 Hz, 1H), 7.65 (dd, J=5.0 Hz, 1=1.5 Hz, 1H). 13C NMR (75 MHz, CDCl3): δ 13.62, 52.53, 63.25, 115.69, 117.53, 136.13, 142.45, 153.84. MS (ISP): 153.8 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
95%

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